3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride
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Overview
Description
3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a benzoxazole ring substituted with a fluorine atom and a piperidine ring attached to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the benzoxazole core. One common approach is the cyclization of 6-fluoro-2-aminophenol with chloroacetyl chloride to form 6-fluoro-1,3-benzoxazol-2-ol, followed by the reaction with piperidine to introduce the piperidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride can be utilized as a fluorescent probe or a reagent for studying biological processes. Its fluorescence properties can help in imaging and tracking cellular components.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials, coatings, and other products that require specific chemical properties. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify or inhibit specific enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
6-Fluoro-1,3-benzoxazole derivatives: These compounds share the benzoxazole core but may have different substituents or functional groups.
Piperidine derivatives: Compounds containing the piperidine ring with various substituents can exhibit similar properties and applications.
Sulfonyl fluoride compounds: Other sulfonyl fluoride derivatives with different aromatic or aliphatic groups can be compared based on their reactivity and applications.
Uniqueness: 3-(6-Fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride stands out due to its specific combination of the benzoxazole ring, fluorine atom, and sulfonyl fluoride group. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(6-fluoro-1,3-benzoxazol-2-yl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O3S/c13-9-3-4-10-11(6-9)19-12(15-10)8-2-1-5-16(7-8)20(14,17)18/h3-4,6,8H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSFXPLWWUCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C2=NC3=C(O2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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